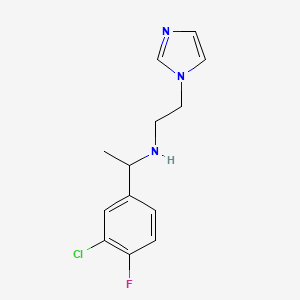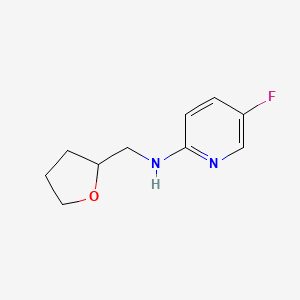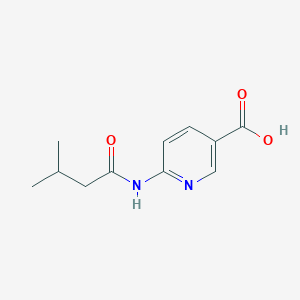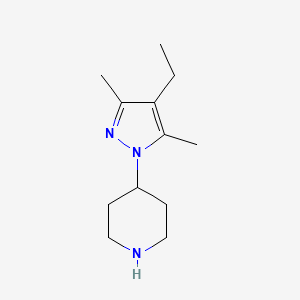
3-cyclopropyl-5-(2,2-dimethylpropyl)-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyclopropyl-5-(2,2-dimethylpropyl)-1H-1,2,4-triazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a member of the triazole family and has a cyclic structure containing three carbon atoms and one nitrogen atom. The unique structure of this compound makes it an attractive target for synthesis and study.
Mécanisme D'action
The mechanism of action of 3-cyclopropyl-5-(2,2-dimethylpropyl)-1H-1,2,4-triazole is not fully understood. However, studies have shown that this compound may act by inhibiting specific enzymes or proteins in the body that are involved in disease progression. For example, it has been shown to inhibit the activity of certain kinases that are involved in cancer cell growth.
Biochemical and Physiological Effects:
Studies have also investigated the biochemical and physiological effects of this compound. These studies have shown that this compound has the ability to modulate various signaling pathways in the body, leading to changes in gene expression and protein activity. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-cyclopropyl-5-(2,2-dimethylpropyl)-1H-1,2,4-triazole in lab experiments is its unique structure, which makes it a valuable tool for studying the mechanisms of various biological processes. Additionally, this compound has been shown to have low toxicity, making it a safe choice for use in experiments. However, one limitation is that the synthesis of this compound can be challenging and time-consuming, which may limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research involving 3-cyclopropyl-5-(2,2-dimethylpropyl)-1H-1,2,4-triazole. One area of interest is its potential use in combination with other therapeutic agents to enhance their efficacy. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in various areas of scientific research. Finally, the development of more efficient and cost-effective synthesis methods may increase the availability of this compound for use in experiments.
Méthodes De Synthèse
The synthesis of 3-cyclopropyl-5-(2,2-dimethylpropyl)-1H-1,2,4-triazole can be achieved through several methods. One common method involves the reaction of 3-cyclopropyl-1,2,4-oxadiazole with 2,2-dimethylpropylamine in the presence of a catalyst such as sodium hydride. Another method involves the reaction of 3-cyclopropyl-1,2,4-triazole with 2,2-dimethylpropyl bromide in the presence of a base such as potassium carbonate.
Applications De Recherche Scientifique
3-cyclopropyl-5-(2,2-dimethylpropyl)-1H-1,2,4-triazole has been extensively studied for its potential applications in various areas of scientific research. One area of interest is its potential use as a therapeutic agent for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. Studies have shown that this compound has the ability to inhibit the growth of cancer cells and reduce inflammation in the body.
Propriétés
IUPAC Name |
3-cyclopropyl-5-(2,2-dimethylpropyl)-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-10(2,3)6-8-11-9(13-12-8)7-4-5-7/h7H,4-6H2,1-3H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHJCPFDSMJFPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=NC(=NN1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-Methoxyacetyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7587598.png)
![2-imidazol-1-yl-N-[(3-propan-2-yloxyphenyl)methyl]ethanamine](/img/structure/B7587600.png)






![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-fluoropyridine-4-carboxamide](/img/structure/B7587650.png)

![1-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine](/img/structure/B7587653.png)
![N-[3-(2-bicyclo[2.2.1]heptanylamino)phenyl]methanesulfonamide](/img/structure/B7587656.png)

